N-(4-Piperidin-1-yl-phenyl)-succinamic acid

描述

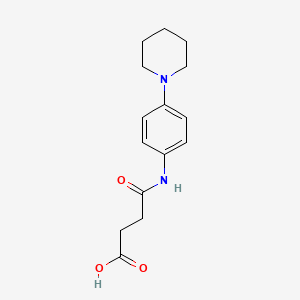

Chemical Structure:

N-(4-Piperidin-1-yl-phenyl)-succinamic acid (CAS: 436086-97-4) is a succinamic acid derivative with a piperidine substituent attached to the para position of the phenyl ring. Its molecular formula is C₁₅H₂₀N₂O₃ (MW: 276.34 g/mol) . The compound is primarily used as a research intermediate in medicinal chemistry and chemical synthesis .

属性

IUPAC Name |

4-oxo-4-(4-piperidin-1-ylanilino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c18-14(8-9-15(19)20)16-12-4-6-13(7-5-12)17-10-2-1-3-11-17/h4-7H,1-3,8-11H2,(H,16,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUUNYEARQACGDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355289 | |

| Record name | BAS 04881615 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436086-97-4 | |

| Record name | 4-Oxo-4-[[4-(1-piperidinyl)phenyl]amino]butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436086-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BAS 04881615 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Piperidin-1-yl-phenyl)-succinamic acid typically involves the reaction of 4-piperidinobenzaldehyde with succinic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or acetonitrile. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield.

Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of environmentally benign catalysts and solvents is also preferred to minimize the environmental impact of the production process.

化学反应分析

Types of Reactions: N-(4-Piperidin-1-yl-phenyl)-succinamic acid can undergo various chemical reactions, including:

Oxidation: The piperidine ring can be oxidized to form a lactam.

Reduction: The carbonyl group in the succinamic acid moiety can be reduced to form the corresponding alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Sodium chlorite in the presence of a CO2 atmosphere.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

Oxidation: Formation of a lactam derivative.

Reduction: Formation of the corresponding alcohol.

Substitution: Halogenated derivatives of the phenyl group.

科学研究应用

Pharmacological Applications

N-(4-Piperidin-1-yl-phenyl)-succinamic acid exhibits several pharmacological properties, making it a subject of interest for therapeutic applications:

- Inhibition of 11 β-Hydroxysteroid Dehydrogenase Type 1 : This compound has been identified as a potential inhibitor of the enzyme 11 β-hydroxysteroid dehydrogenase type 1, which plays a crucial role in metabolic syndrome disorders such as type 2 diabetes and obesity. Inhibiting this enzyme can ameliorate conditions associated with insulin resistance, hypertension, and cardiovascular diseases .

- CNS Disorders : There is evidence suggesting that compounds related to this compound may be effective in treating central nervous system disorders. Specifically, they could help manage mild cognitive impairment and early dementia, including Alzheimer's disease .

Synthetic Methodologies

The synthesis of this compound typically involves various organic reactions, including:

- Amide Formation : The compound can be synthesized through the reaction of piperidine derivatives with succinic anhydride or similar reagents. This process often requires careful control of reaction conditions to optimize yield and purity.

- Characterization Techniques : Following synthesis, characterization is performed using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry to confirm the structure and assess purity levels .

Biochemical Interactions

Research indicates that this compound may interact with various biological systems:

- Antioxidant Activity : Compounds derived from piperidine structures have shown antioxidant properties, which could be beneficial in reducing oxidative stress in biological systems .

- Antimicrobial Properties : There is potential for this compound to exhibit antimicrobial effects, contributing to its application in developing new antibacterial agents. Studies have explored the synthesis of derivatives with enhanced biological activity against various pathogens .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

作用机制

The mechanism of action of N-(4-Piperidin-1-yl-phenyl)-succinamic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to receptors and modulate their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

The table below compares N-(4-Piperidin-1-yl-phenyl)-succinamic acid with structurally related succinamic acid derivatives:

Electronic and Steric Effects

- Piperidine vs. N-(4-Methyl-2-nitrophenyl)-succinamic acid exhibits intramolecular hydrogen bonding between the amide N-H and nitro O, stabilizing its conformation .

Hydrogen Bonding and Crystallinity

- Crystal Packing :

- Piperidine-containing derivatives (e.g., the target compound) may form less dense crystal structures due to the bulky piperidine group, whereas nitro or chloro derivatives (e.g., N-(3-Chlorophenyl)-succinamic acid) exhibit tighter packing via O-H⋯O and N-H⋯O interactions .

- N-(4-Methyl-2-nitrophenyl)-succinamic acid forms chains along the [100] axis via N-H⋯O(C) hydrogen bonds, with a dihedral angle of 36.1° between the phenyl and amide groups .

生物活性

N-(4-Piperidin-1-yl-phenyl)-succinamic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a piperidine ring attached to a phenyl group and a succinamic acid moiety. This structure suggests potential interactions with various biological targets, making it a candidate for therapeutic applications.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit diverse biological activities, including:

- Anticancer Activity : Compounds containing piperidine rings have been linked to anticancer effects through various mechanisms, such as apoptosis induction and cell cycle arrest.

- Antimicrobial Activity : Studies have shown that derivatives of piperidine exhibit antibacterial properties against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several studies suggest that it may act through:

- Receptor Interaction : Similar compounds have shown affinity for opioid receptors, indicating potential analgesic properties.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression.

- Cellular Pathways : Induction of apoptosis has been observed in studies involving related compounds, suggesting that this compound may activate apoptotic pathways.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound and related compounds:

Notable Research Insights

- Opioid Receptor Selectivity : A study highlighted that ligands similar to this compound showed selective binding to δ opioid receptors, which could be beneficial for developing pain management therapies without the side effects associated with μ receptor agonists .

- Cytotoxicity Against Cancer Cells : Another research evaluated the cytotoxic effects of related compounds on breast cancer cell lines, demonstrating significant antiproliferative activity linked to the activation of apoptotic pathways .

- Antimicrobial Efficacy : Research has documented the antimicrobial properties of piperidine derivatives, indicating that this compound might be effective against specific bacterial strains, supporting its potential as an antibacterial agent .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-Piperidin-1-yl-phenyl)-succinamic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via a nucleophilic acyl substitution reaction between succinic anhydride and a substituted aniline derivative (e.g., 4-piperidin-1-yl-aniline). Key steps include:

- Dissolving succinic anhydride in a non-polar solvent (e.g., toluene) and adding the aniline derivative dropwise under stirring .

- Post-reaction purification via acid-base extraction (e.g., dilute HCl to remove unreacted aniline) and recrystallization (ethanol or ethanol-water mixtures) to obtain high-purity crystals .

- Optimization parameters: Temperature (room temperature to 60°C), reaction time (1–3 hours), and stoichiometric ratios (1:1 anhydride:amine).

Q. How can X-ray crystallography be used to determine the molecular structure and hydrogen-bonding network of this compound?

- Methodological Answer :

- Crystal Growth : Use slow solvent evaporation (e.g., ethanol) to obtain single crystals suitable for diffraction .

- Data Collection : Employ a diffractometer (e.g., Oxford Diffraction Xcalibur) with MoKα radiation (λ = 0.71073 Å) and a CCD detector. Collect ω/φ-scans and apply multi-scan absorption corrections .

- Refinement : Use SHELXL for structure refinement. Key parameters include R-factor (<0.05), wR(F²) (<0.12), and S-value (~1.0). Analyze dihedral angles (e.g., phenyl-amide dihedral angles ~36°) and hydrogen-bonding motifs (e.g., N–H⋯O and O–H⋯O interactions forming chains or dimers) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are they interpreted?

- Methodological Answer :

- IR Spectroscopy : Identify functional groups:

- Amide N–H stretch (~3316 cm⁻¹), C=O stretches (~1637 cm⁻¹ for amide, ~1700 cm⁻¹ for carboxylic acid) .

- Carboxylic O–H stretch (~2500–3000 cm⁻¹, broad) .

- NMR : Confirm structure via:

- ¹H NMR: Amide N–H proton (~10–12 ppm), aromatic protons (6.5–8.5 ppm), and piperidine protons (1.5–3.5 ppm).

- ¹³C NMR: Amide carbonyl (~170 ppm), carboxylic acid carbonyl (~175 ppm) .

Advanced Research Questions

Q. How do intermolecular hydrogen bonds and crystal packing influence the stability and physicochemical properties of this compound?

- Methodological Answer :

- Hydrogen-Bond Analysis : Use Mercury or PLATON software to map interactions. For example:

- Intramolecular N–H⋯O(nitro) bonds stabilize planar conformations .

- Intermolecular O–H⋯O(carboxylic) bonds form centrosymmetric dimers, while N–H⋯O(amide) bonds create chains along crystallographic axes .

- Thermal Stability : Correlate packing density (from crystal volume/Z-value) with thermogravimetric analysis (TGA) data. Tight packing (e.g., density ~1.45 g/cm³) often correlates with higher melting points (>160°C) .

Q. What strategies can be employed to study the structure-activity relationship (SAR) of this compound in pharmacological contexts?

- Methodological Answer :

- Derivatization : Modify the piperidine ring (e.g., alkylation, oxidation) or succinamic acid moiety (e.g., esterification) to assess effects on bioactivity .

- Assays : Test derivatives in enzyme inhibition (e.g., GSK-3 kinases) or receptor-binding assays. Use IC₅₀ values and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with activity .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces and identify pharmacophoric regions .

Q. How can computational methods predict the compound’s solubility and bioavailability?

- Methodological Answer :

- Solubility Prediction : Use tools like ALOGPS or SwissADME to calculate logP (~2.5–3.0 for piperidine derivatives) and aqueous solubility (~10–100 mg/L) .

- Bioavailability : Apply the Lipinski Rule of Five: Molecular weight (<500), logP (<5), H-bond donors/acceptors (<10). This compound’s MW (~262.30 g/mol) and moderate logP suggest favorable oral absorption .

Q. What experimental approaches are used to resolve discrepancies in crystallographic data or conflicting biological activity reports?

- Methodological Answer :

- Data Validation : Cross-check crystallographic R-factors, residual electron density maps, and ADPs (anisotropic displacement parameters) to identify refinement errors .

- Biological Replication : Repeat assays under controlled conditions (e.g., fixed pH, temperature) and use orthogonal assays (e.g., SPR for binding, cell-based viability tests) to confirm activity .

Application-Oriented Questions

Q. How can this compound be applied in agrochemical research, particularly in plant growth modulation?

- Methodological Answer :

- Seed Treatment : Dissolve in DMSO or water (up to 50 mg/mL) and apply to seeds or root zones. Monitor root/shoot ratios to assess growth-enhancing effects .

- Herbicide Synergy : Co-apply with herbicides (e.g., glyphosate) at subtoxic concentrations. Use growth chambers to quantify stress mitigation (e.g., chlorophyll content, biomass) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。